molecular formula C14H25N3O B2683874 N,N-Diethyl-2-(4-prop-2-ynylpiperazin-1-yl)propanamide CAS No. 1465307-80-5

N,N-Diethyl-2-(4-prop-2-ynylpiperazin-1-yl)propanamide

Cat. No.: B2683874
CAS No.: 1465307-80-5
M. Wt: 251.374
InChI Key: ZBJYLEJXMJTFOW-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(4-prop-2-ynylpiperazin-1-yl)propanamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a prop-2-ynyl group and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-(4-prop-2-ynylpiperazin-1-yl)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-(4-prop-2-ynylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Visible light, molecular oxygen, and sometimes a photosensitizer.

    Substitution: Alkyl halides (e.g., propargyl bromide), bases (e.g., DBU), and nucleophiles (e.g., diethylamine).

Major Products Formed

    Oxidation: Formamides.

    Substitution: Various substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-(4-prop-2-ynylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the piperazine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-2-(4-prop-2-ynylpiperazin-1-yl)propanamide is unique due to the presence of both a prop-2-ynyl group and a diethylamino group on the piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N,N-diethyl-2-(4-prop-2-ynylpiperazin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O/c1-5-8-15-9-11-17(12-10-15)13(4)14(18)16(6-2)7-3/h1,13H,6-12H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJYLEJXMJTFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C)N1CCN(CC1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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